2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Overview

Description

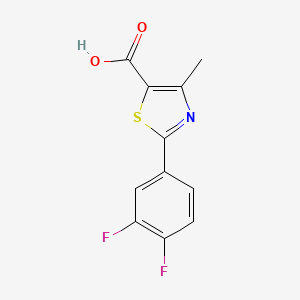

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common method is the reaction of 3,4-difluorophenylacetic acid with thioamide derivatives under specific conditions to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, as anticancer agents. Research indicates that compounds with thiazole structures can exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that certain derivatives can induce apoptosis in cancer cells by disrupting cellular mechanisms involved in survival and proliferation .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL for some thiazole derivatives, indicating strong antibacterial potential . This property makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazoles are also noteworthy. Compounds similar to this compound have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to a reduction in pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of thiazole derivatives has revealed their potential as pesticides. The structural characteristics of this compound may contribute to its effectiveness against specific pests and pathogens affecting crops. Preliminary studies indicate that thiazole-based compounds can disrupt the biological processes of pests, providing a basis for developing new agrochemicals .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in developing advanced materials for electronics and coatings .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

2-(3,4-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-3-carboxylic acid

Uniqueness: 2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the difluorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(3,4-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings and data.

- Molecular Formula : C10H5F2NO2S

- Molecular Weight : 241.22 g/mol

- CAS Number : 1156584-82-5

1. Antidiabetic Effects

Recent studies have indicated that thiazole derivatives can play a significant role in managing diabetes. For instance, a related compound demonstrated improvements in insulin sensitivity and lipid profiles in diabetic models. Specifically, it was found that administration of 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid significantly reduced serum glucose and lipid levels in streptozotocin-induced diabetic rats. The compound exhibited antioxidant properties by increasing glutathione (GSH) levels and decreasing malondialdehyde (MDA) levels, which are markers of oxidative stress .

2. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A comparative analysis of various thiazole compounds revealed that those with fluorinated phenyl groups exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 15.62 µg/mL against specific bacterial strains . The presence of fluorine atoms in the structure appears to enhance the binding affinity to bacterial enzymes.

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has also been documented. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Insulin Sensitivity Improvement

In a controlled experiment involving diabetic rats, the administration of a thiazole derivative resulted in:

- Reduction in Serum Glucose : Significant decrease observed after four weeks of treatment.

- Lipid Profile Improvement : Notable reduction in triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C) levels.

- Histopathological Analysis : Restoration of pancreatic islet morphology was noted, indicating protective effects against diabetes-induced damage .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole derivatives were tested for their antimicrobial activity:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| Compound A | 1.95 | 3.91 | Staphylococcus spp. |

| Compound B | 15.62 | 62.5 | Enterococcus faecalis |

| Compound C | 7.81 | 15.62 | Escherichia coli |

These findings suggest that certain structural modifications can enhance the bioactivity of thiazole compounds significantly .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGFJCKKIOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.